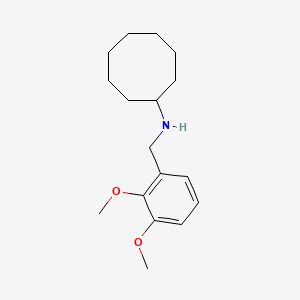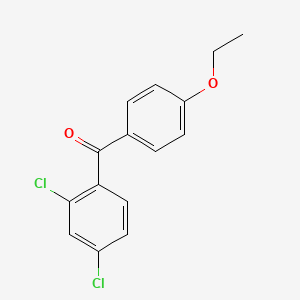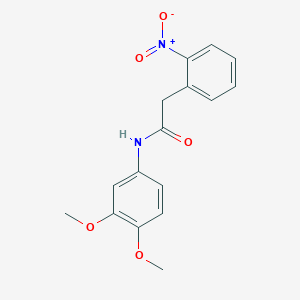![molecular formula C18H18N2O2 B5739792 N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5739792.png)
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide, also known as AM404, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. AM404 has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide exerts its effects by inhibiting the uptake of anandamide, a neurotransmitter that is involved in pain signaling and inflammation. By blocking the uptake of anandamide, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide increases the levels of this neurotransmitter in the brain, leading to reduced pain and inflammation. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to activate the TRPV1 receptor, which is involved in pain signaling and thermoregulation.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to reduce the activation of immune cells, such as microglia and astrocytes. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects. N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has also been shown to reduce pain and inflammation by blocking the uptake of anandamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to using N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its effects. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses.
Direcciones Futuras
There are several future directions for research on N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to have neuroprotective effects, and it may be able to slow or prevent the progression of these diseases. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide may have potential as a treatment for chronic pain and inflammation, as well as other conditions that involve the endocannabinoid system. Further research is needed to fully understand the potential therapeutic applications of N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide.
Métodos De Síntesis
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-acetamidophenol and 4-methylphenylacetic acid with acetic anhydride and phosphorous pentoxide. The resulting product is then subjected to a series of purification steps to obtain pure N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to have analgesic effects by blocking the uptake of the endocannabinoid anandamide, which is involved in pain signaling. N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-3-5-15(6-4-13)7-12-18(22)20-17-10-8-16(9-11-17)19-14(2)21/h3-12H,1-2H3,(H,19,21)(H,20,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYILEBMAAWOSL-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]methyl}benzoic acid](/img/structure/B5739744.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739750.png)




![4-ethoxy-3-nitro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5739787.png)
